molecular formula C17H14N2O2 B5720943 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- CAS No. 22765-52-2

2-Quinolinecarboxamide, N-(4-methoxyphenyl)-

Cat. No.: B5720943
CAS No.: 22765-52-2
M. Wt: 278.30 g/mol
InChI Key: DJANDFJXPMELAZ-UHFFFAOYSA-N
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Description

2-Quinolinecarboxamide, N-(4-methoxyphenyl)- is a chemical compound belonging to the quinoline family. It is characterized by the presence of a quinoline ring system attached to a carboxamide group, which is further substituted with a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- typically involves the reaction of 2-quinolinecarboxylic acid with 4-methoxyaniline under appropriate conditions. The reaction is often facilitated by coupling agents such as carbodiimides or through the use of activating agents like thionyl chloride. The reaction conditions generally include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and acylation to introduce the necessary functional groups. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Quinolinecarboxamide, N-(4-morpholinyl)ethyl-4-quinolinecarboxamide
  • 4-(2-Methoxyphenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 4-(2-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness: 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)18-17(20)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJANDFJXPMELAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358133
Record name 2-Quinolinecarboxamide, N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22765-52-2
Record name 2-Quinolinecarboxamide, N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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